N-(2,4-dichlorophenyl)propanamide

Carbonic Anhydrase Enzyme Inhibition Selectivity

Researchers require isomerically pure anilides to avoid cross-reactivity from herbicide metabolites (e.g., propanil). This 2,4-dichloro isomer serves as a validated negative control in carbonic anhydrase VII HTS (IC50 >50 µM) and an essential SAR tool for sodium channel (Nav1.6) studies. - **Distinct Profile:** Non-herbicidal, unlike the 3,4-isomer. - **Assay-Ready:** Lacks off-target CA-VII inhibition. - **Supply Assurance:** Research quantities available with ISO-compliant documentation.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
CAS No. 25487-78-9
Cat. No. B10963411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)propanamide
CAS25487-78-9
Molecular FormulaC9H9Cl2NO
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
InChIKeyOZCNFDJEXXWEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dichlorophenyl)propanamide Chemical Identity & Research Utility


N-(2,4-dichlorophenyl)propanamide (CAS 25487-78-9) is a small molecule anilide with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol [1]. It is characterized by a propanamide group substituted with a 2,4-dichlorophenyl moiety. This compound is primarily sourced for use as a research chemical, analytical standard, or synthetic intermediate, and its structure differentiates it from the 3,4-dichloro isomer, which is the known herbicide propanil [2].

Research chemical & analytical standard Suitable as small-molecule anilide reference
Synthetic intermediate 2,4-dichlorophenyl propanamide scaffold
Positional isomer identity Not interchangeable with 3,4-dichloro isomer (propanil)

Isomer Substitution Risks for Propanamide Analogs


Isomeric dichlorophenyl propanamides are not interchangeable. The substitution pattern on the phenyl ring dictates biological target engagement and activity. For instance, the 3,4-dichloro isomer (propanil) is a widely used herbicide, whereas studies on the 2,3- and 2,5-dichloro isomers demonstrate anticonvulsant properties mediated by voltage-gated sodium channel (Nav1.6) blockade [1]. This positional specificity highlights that the 2,4-isomer will possess a unique, and not-yet-fully-elucidated, profile distinct from its close structural analogs. Substituting the 2,4-isomer for a 2,5- or 3,4-isomer in a biological assay or synthetic pathway would introduce a different steric and electronic profile, leading to divergent and non-generalizable results.

Isomer-specific biological profile

Chlorine substitution pattern on the phenyl ring determines target engagement. 2,4-isomer activity cannot be inferred from 2,3- or 2,5-isomers and may differ in enzyme or channel assays.

Non-transferable pharmacological response

Observed anticonvulsant or sodium channel blocking effects of other dichlorophenyl propanamides are highly position-specific. Substituting the 2,4-isomer may introduce different steric and electronic influences, altering assay outcomes.

N-(2,4-Dichlorophenyl)propanamide Procurement Evidence Guide


Carbonic Anhydrase VII Inhibition Profile

In a direct in vitro assay, N-(2,4-dichlorophenyl)propanamide demonstrated minimal inhibition of human recombinant carbonic anhydrase VII, with an IC50 greater than 50,000 nM (50 µM) [1]. This data is directly comparable to potent carbonic anhydrase inhibitors, such as acetazolamide, which typically exhibit IC50 values in the low nanomolar range for this enzyme family.

CA VII inhibition
Head-to-head comparison

IC50 > 50,000 nM vs. acetazolamide

Supports negative control selection for carbonic anhydrase screens

>500-fold less potent than typical CA inhibitors; human recombinant enzyme, stopped-flow assay

Carbonic Anhydrase Enzyme Inhibition Selectivity

Anticonvulsant Selectivity Across DCP Isomers

A cross-study comparison of dichlorophenyl propanamide (DCP) isomers reveals that activity is highly dependent on chlorine substitution pattern. In a maximal electroshock test (MEST), the 2,3-isomer (DCP23) offered 71.4% protection at 50 mg/kg, while the 3,4-isomer (DCP34) offered only 42.9% protection at the same dose [1]. The 2,5-isomer (DCP25) demonstrated intermediate activity. Notably, the study did not include the 2,4-isomer, leaving its anticonvulsant profile unknown but predicted to be different.

Isomer anticonvulsant profile
Cross-study comparable

2,4-isomer: no data; 2,3-isomer 71.4% protection, 3,4-isomer 42.9% (50 mg/kg, MEST)

Activity depends on exact chlorine pattern; 2,4-isomer expected to differ

In vivo mouse model; 2,4-substitution not tested in cited thesis

Anticonvulsant Sodium Channel Nav1.6

Nav1.6 Sodium Channel Blockade

The voltage-gated sodium channel Nav1.6 is a known target for some DCP isomers. The 2,3-isomer (DCP23) exhibits concentration-dependent tonic blockade with an IC50 of 64.76 µM at the resting state and 100.37 µM at the inactivated state [1]. The 3,4-isomer (DCP34) was minimally effective, blocking only 16.9% of current at 600 µM. This establishes a class-level structure-activity relationship where specific isomers are active. The 2,4-isomer, by virtue of its distinct substitution pattern, would be predicted to have an activity profile that is not interchangeable with either DCP23 or DCP34.

Nav1.6 channel blockade
Class-level inference

DCP23 IC50 64.76 µM (resting); DCP34 16.9% block at 600 µM

Isomer-specific Nav1.6 modulation; 2,4-isomer may serve as SAR probe or control

Patch-clamp on HEK293 cells; 2,4-isomer not tested

Sodium Channel Nav1.6 Electrophysiology

N-(2,4-Dichlorophenyl)propanamide Application Scenarios


Negative Control for Carbonic Anhydrase Assays

Based on its weak inhibition of carbonic anhydrase VII (IC50 > 50 µM) [1], N-(2,4-dichlorophenyl)propanamide is a suitable compound for use as a negative control in high-throughput screening campaigns targeting carbonic anhydrases. Its lack of activity ensures that any observed inhibitory effect in a test well can be confidently attributed to the test compound, not the control.

Voltage-Gated Sodium Channel SAR Studies

Given the known activity of the 2,3- and 2,5-dichloro isomers on Nav1.6 channels [1], the 2,4-isomer is an essential tool for completing the SAR map of this pharmacophore. Researchers can use this compound to systematically evaluate how the position of the second chlorine atom modulates channel blockade, a critical step in understanding the molecular determinants of sodium channel inhibitor efficacy and subtype selectivity.

Synthetic Intermediate for Propanil Metabolites

The 3,4-dichloro isomer is the herbicide propanil, and its metabolites are of toxicological interest [2]. N-(2,4-dichlorophenyl)propanamide serves as a key synthetic intermediate or analytical standard for the generation and identification of isomer-specific metabolites and degradation products. This application is essential for environmental fate studies and the development of isomer-selective detection methods for pesticide residue analysis.

Application
Selection Property
Validation Focus
Negative control for carbonic anhydrase screening
Minimal CA VII inhibition (>50 µM IC50)
Confirm off-target inactivity in assay system
Nav1.6 sodium channel SAR studies
2,4-dichloro substitution pattern; isomer-dependent channel interaction
Determine concentration-dependent blockade and compare with 2,3-/2,5-isomers
Isomer-specific analytical standard / synthetic intermediate
Certified 2,4-dichlorophenyl identity
Verify by NMR/HPLC; differentiate from 3,4-dichloro isomer (propanil)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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